Phosphoriodidic acid

Description

Contextualization within Modern Organophosphorus Synthesis

Modern organophosphorus synthesis is characterized by the development of sophisticated methodologies aimed at creating novel compounds with tailored properties. longdom.org The formation of phosphorus-carbon, phosphorus-nitrogen, and phosphorus-oxygen bonds is central to these efforts, and phosphorus halides, including iodides, often serve as key reagents. beilstein-journals.orgnih.gov Phosphorus triiodide (PI3), for instance, is a versatile reagent in organic synthesis, widely used for the conversion of alcohols to alkyl iodides. wikipedia.orgvedantu.com This reactivity underscores the importance of the P-I bond as a functional group that can be strategically employed in the construction of more complex molecules.

Recent advancements in the field include the use of electrochemical methods for the synthesis of organophosphorus compounds, offering a greener and more controlled approach to forming various phosphorus-heteroatom bonds. nih.govresearchgate.net Additionally, aryne-based methodologies have emerged as a significant pathway for the synthesis of ortho-substituted arylphosphorus compounds, which have applications in homogeneous catalysis. rsc.org While not always directly involving phosphorus iodides, these modern synthetic strategies highlight the ongoing quest for more efficient and selective ways to create organophosphorus compounds, a field where the unique properties of phosphorus-iodine reagents can be leveraged.

The inclusion of iodine in organophosphorus structures can impart unique biological and physical properties. Organophosphorus compounds are integral to numerous pharmacological formulations and bioactive natural products. longdom.org The presence of a heavy atom like iodine can influence a molecule's steric and electronic properties, potentially enhancing its bioactivity or utility as a material.

Historical Development of Halogen-Phosphorus Bond Chemistry in Organic Synthesis

The history of halogen-phosphorus bond chemistry is intrinsically linked to the discovery and study of phosphorus itself. Following the isolation of phosphorus by Hennig Brandt in 1669, early chemists began to explore its reactivity. periodic-table.comrsc.org The synthesis of phosphorus halides marked a significant step in understanding the element's chemical behavior. vedantu.com These compounds, including phosphorus trichloride (B1173362) (PCl3), phosphorus pentachloride (PCl5), and their bromine and iodine analogs, were found to be highly reactive and useful in chemical synthesis. geeksforgeeks.orgunacademy.com

Phosphorus trihalides (PX3) and pentahalides (PX5) became foundational reagents in organic chemistry. unacademy.com They are particularly known for their ability to convert alcohols to alkyl halides and carboxylic acids to acyl halides. wikipedia.org The use of phosphorus triiodide, often generated in situ from red phosphorus and iodine, for the synthesis of alkyl iodides is a classic transformation that has been employed for many years. mdma.chwikipedia.org

The development of organophosphorus chemistry as a distinct field was significantly advanced by the discovery of reactions like the Michaelis-Arbuzov reaction, which forms a phosphorus-carbon bond. wikipedia.org While this reaction typically involves alkyl halides other than iodides, it is part of the broader historical context of using phosphorus compounds to create new molecular structures. The historical timeline of organophosphorus chemistry reveals a progressive understanding of how to manipulate phosphorus-halogen bonds to achieve specific synthetic outcomes, laying the groundwork for the more advanced applications seen today. researchgate.net

Significance of Iodinated Phosphate (B84403) Structures in Contemporary Chemical Research

The incorporation of iodine into phosphate-based structures has led to significant advancements in materials science and medicinal chemistry. One of the most promising areas of research is the development of iodinated apatites for the immobilization of radioactive iodine, particularly the long-lived isotope iodine-129, which is a byproduct of nuclear fission. frontiersin.orglsu.edu Apatite, a calcium phosphate mineral, can incorporate iodide ions into its crystal structure, effectively sequestering the radioactive waste in a durable matrix. lsu.edu Research into the synthesis and crystal structure of new iodine-apatites continues to be an active area of investigation. nih.govtubitak.gov.tr

In the medical field, iodinated compounds are widely used as radiocontrast agents for X-ray-based imaging techniques like computed tomography (CT). nih.govwikipedia.orgradiopaedia.org These agents enhance the visibility of vascular structures and organs due to the high atomic number of iodine, which effectively attenuates X-rays. radiopaedia.org While current clinical contrast agents are typically small organic molecules containing iodine, the development of novel iodinated phosphate structures could offer new possibilities for targeted or functional imaging agents.

Furthermore, organoiodine compounds play a role in various biological processes and are found in thyroid hormones like thyroxine and triiodothyronine. wikipedia.org The synthesis of organophosphorus compounds containing iodine, such as iodofenphos (B1672028) (an organic thiophosphate), highlights the potential for creating new molecules with specific biological activities. nih.gov The unique properties conferred by the presence of both phosphorus and iodine in a single molecule make the exploration of iodinated phosphate structures a compelling area of contemporary chemical research.

Data Tables

Table 1: Properties of Phosphorus Triiodide (PI₃)

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | PI₃ | wikipedia.org |

| Molar Mass | 411.687 g/mol | wikipedia.org |

| Appearance | Dark red solid | wikipedia.org |

| Density | 4.18 g/cm³ | wikipedia.org |

| Melting Point | 61.2 °C | wikipedia.org |

| Boiling Point | 200 °C (decomposes) | wikipedia.org |

| Solubility in Water | Decomposes | wikipedia.org |

Table 2: Comparison of Phosphorus(III) Halides

| Compound | P-X Bond Length (pm) | X-P-X Bond Angle (°) | Boiling Point (°C) |

|---|---|---|---|

| PF₃ | 156 | 96.3 | -101.8 |

| PCl₃ | 204 | 100 | 76.1 |

| PBr₃ | 222 | 101 | 173.2 |

| PI₃ | 243 | 102 | 227 |

Data sourced from wikipedia.org

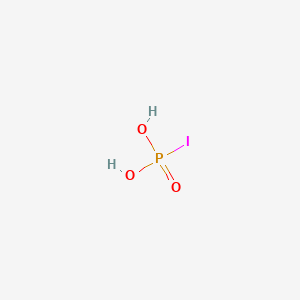

Structure

3D Structure

Properties

CAS No. |

25757-80-6 |

|---|---|

Molecular Formula |

H2IO3P |

Molecular Weight |

207.892 g/mol |

IUPAC Name |

iodophosphonic acid |

InChI |

InChI=1S/H2IO3P/c1-5(2,3)4/h(H2,2,3,4) |

InChI Key |

UWCWSEMVQFWUHB-UHFFFAOYSA-N |

Canonical SMILES |

OP(=O)(O)I |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving Phosphoriodidic Acid Derivatives

Elucidation of Reaction Pathways and Transition State Analysis

The stereochemical outcome of reactions catalyzed by chiral phosphoric acids is determined by the specific pathway the reaction follows and the relative energies of the transition states. Understanding these factors is crucial for designing new catalysts and predicting their selectivity.

Differentiating SN1-like, SN2-like, and Covalent Phosphate (B84403) Intermediate-Based Mechanisms

The mechanism of nucleophilic substitution at a phosphorus center can vary significantly. ttu.eeresearchgate.net In some instances, the reaction proceeds through a dissociative SN1-type mechanism, which involves the formation of a metaphosphate intermediate. researchgate.net This pathway is characterized by a two-step process where the leaving group departs first, followed by the attack of the nucleophile. ttu.eemasterorganicchemistry.com

Conversely, an associative SN2-type mechanism is a concerted, single-step process. In this pathway, the nucleophile attacks the phosphorus center at the same time as the leaving group departs, proceeding through a five-membered transition state. ttu.eemasterorganicchemistry.com This backside attack results in an inversion of the configuration at the phosphorus atom. ttu.ee

Hydrolysis reactions of organophosphorus esters, for example, can proceed through mechanisms analogous to SN1 and SN2 reactions at a carbon center. viu.ca The specific pathway is influenced by factors such as the stability of potential carbocation intermediates and steric hindrance. viu.ca In the context of chiral phosphoric acid catalysis, the catalyst often activates both the electrophile and the nucleophile through hydrogen bonding, holding them in a chiral environment. acs.org This can lead to highly organized transition states that dictate the stereochemical outcome. Some reactions may even proceed through a covalent phosphate intermediate, where the substrate temporarily bonds to the catalyst. organic-chemistry.orgnih.gov

The nature of the substrate and reaction conditions determines which mechanistic pathway is favored. For instance, in nucleophilic substitution reactions of alkyl halides, SN1 mechanisms are favored for tertiary substrates that can form stable carbocations, while SN2 mechanisms are preferred for less sterically hindered primary substrates. masterorganicchemistry.comslideshare.net

Analysis of Rate-Determining Steps in Complex Reaction Sequences

For example, in the asymmetric conjugate addition of indolizines to α,β-unsaturated ketones catalyzed by a chiral phosphoric acid, theoretical calculations have shown that the deprotonation-aromatization step, rather than the initial nucleophilic addition, is the rate-determining and enantioselectivity-determining step. rhhz.net Similarly, in some transfer hydrogenation reactions, the formation of a binary complex between the catalyst and the imine substrate can be a crucial, rate-influencing step. rsc.org

In certain cases, the reaction can be influenced by the aggregation of the catalyst itself. Studies have shown that chiral phosphoric acid catalysts can exist as monomers or hydrogen-bonded dimers, and these different forms can lead to competing reaction pathways with inverse stereoselectivity. researchgate.netrsc.org The concentration of the catalyst can shift the equilibrium between the monomeric and dimeric pathways, thereby affecting both the reaction rate and the enantiomeric excess of the product. rsc.org For instance, at low catalyst loadings, a monomeric pathway may dominate, while at higher concentrations, a dimeric pathway with different stereoselectivity can become more significant. researchgate.netrsc.org

The following table summarizes the rate-determining steps identified in various CPA-catalyzed reactions:

rhhz.netacs.orgrsc.orgRole of the Iodine Moiety in Reaction Dynamics and Selectivity

While direct studies on "phosphoriodidic acid" are scarce, the influence of iodine substituents on chiral phosphoric acid catalysts has been investigated. The introduction of iodine atoms can impact the catalyst's properties and, consequently, the reaction's outcome. For instance, a chiral phosphoric acid bearing iodine groups at the 6,6'-positions of the binaphthyl backbone has been successfully used in the enantioselective vinylogous Mannich reaction of 2-trimethylsiloxyfuran with aldimines. thieme-connect.com

In a broader context, the role of iodine in catalysis is well-documented, particularly in the field of hypervalent iodine chemistry. Chiral hypervalent iodine reagents are known to catalyze a variety of asymmetric transformations. nih.gov Computational studies on aryl iodide-catalyzed difluorinations suggest that halogen-π interactions between the electron-deficient iodine(III) center and aromatic rings on the catalyst can stabilize the active intermediate. nih.gov

Furthermore, in the atroposelective iodination of N-arylindoles catalyzed by a chiral phosphoric acid, the catalyst promotes iodination at the C-3 position, followed by iodine migration. researchgate.net This highlights a direct role for the iodine reagent in the bond-forming and breaking events of the catalytic cycle. The presence of a hydrogen-bonding donor on the substrate's aromatic ring was found to be crucial for achieving high enantioselectivities, indicating a cooperative effect between the catalyst and substrate functionalities. researchgate.net

Stereochemical Control and Enantioselectivity in Chiral Phosphoric Acid-Catalyzed Analogs

Chiral phosphoric acids are highly effective in controlling the stereochemistry of a wide range of chemical reactions, leading to products with high enantiomeric excess. thieme-connect.comacs.org This control is achieved through a combination of attractive and repulsive non-covalent interactions within a confined chiral environment created by the catalyst. rsc.orgnih.gov

Development of Predictive Models for Stereochemical Outcomes

Significant effort has been dedicated to developing models that can predict the stereochemical outcome of reactions catalyzed by chiral phosphoric acids. rsc.orgresearchgate.net These models are often based on the understanding that the catalyst can act in a bifunctional manner, activating both the electrophile and the nucleophile simultaneously through hydrogen bonds. acs.org

For the addition of nucleophiles to imines, a major class of reactions for these catalysts, a working model proposes that the phosphoric acid's hydroxyl group hydrogen-bonds to the imine, while the phosphoryl oxygen (P=O) interacts with the nucleophile. acs.org The substituents at the 3 and 3' positions of the BINOL backbone create a chiral pocket that directs the approach of the reactants, thus controlling the stereoselectivity. acs.org

Computational methods, such as Density Functional Theory (DFT), have been instrumental in refining these models by providing detailed structures and energies of transition states. researchgate.net Machine learning and quantitative structure-selectivity relationship (QSSR) studies are also emerging as powerful tools for predicting enantioselectivity. chemrxiv.orgbeilstein-journals.orgnih.gov These approaches use descriptors of the catalyst, substrates, and solvents to build statistical models that can predict the outcome of new reactions. nih.govchemrxiv.org

The following table presents data from a study on the CPA-catalyzed asymmetric epoxidation of alkenyl N-heteroarenes, demonstrating the impact of catalyst structure on enantioselectivity. nih.gov

Influence of Non-Covalent Interactions on Enantioselectivity

Non-covalent interactions (NCIs) are at the heart of stereochemical control in chiral phosphoric acid catalysis. acs.orgrsc.org These interactions, which include hydrogen bonding, π-stacking, CH-π interactions, and van der Waals forces, stabilize the transition state leading to the major enantiomer while destabilizing the transition state for the minor one. rsc.orgnih.gov

The balance between these often subtle interactions can be complex. nih.govresearchgate.net For example, in a catalytic asymmetric Fischer indole (B1671886) reaction, both π-stacking and CH/π interactions between the substrate and the catalyst's 3,3'-aryl groups were found to be important. However, these interactions favored the formation of opposite enantiomers, with the CH/π interactions ultimately dominating the stereochemical outcome. nih.gov

In other cases, such as the asymmetric ring-opening of meso-epoxides, NCIs with the 3,3'-aryl groups of the catalyst play a more indirect role. The stereoselectivity is primarily driven by the electrostatic stabilization of a partial positive charge in the SN2-like transition state by the chiral electrostatic environment of the catalyst. nih.gov The ability to rationally design catalysts with specific NCI capabilities is a key goal in the field, as it allows for the fine-tuning of selectivity for a desired transformation. rsc.org

The following table lists various non-covalent interactions and their role in CPA-catalyzed reactions.

acs.orgacs.orgrsc.orgrsc.orgnih.govrsc.orgnih.govacs.orgnih.govProton Transfer Dynamics and Phosphate Group Migration in Related Systems

The study of proton transfer and phosphoryl group migration is fundamental to understanding a wide array of biochemical and chemical processes. While direct mechanistic studies on this compound are limited, extensive research on related phosphate-containing compounds, such as phosphate esters, phosphopeptides, and phosphoric acid complexes, provides critical insights into the probable dynamics involving its derivatives. These investigations reveal the intricate interplay of molecular structure, solvent effects, and reaction conditions that govern these transformations.

Intramolecular vs. Intermolecular Proton Transfer Mechanisms

Proton transfer is a ubiquitous elementary reaction step that can proceed through either intramolecular or intermolecular pathways. The preferred mechanism is often dictated by the system's ability to form a stable, cyclic transition state. masterorganicchemistry.com

Intramolecular Proton Transfer: This mechanism involves the transfer of a proton between two sites within the same molecule. It is generally favored when a strained-free, five- or six-membered cyclic transition state can be formed. masterorganicchemistry.com In the context of phosphorus compounds, intramolecular hydrogen bonds can be crucial. For instance, in certain phosphonium-borohydride frustrated Lewis pairs (FLPs), the proximity of the acidic and basic centers allows for intramolecular proton transfer. rsc.org However, the formation of such intramolecular contacts is not always a guarantee of proton transfer. researchgate.net Computational studies on pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes have shown that intramolecular proton transfer equilibria are sensitive to factors like substituent effects and the protonation state of other parts of the molecule. nih.gov

Intermolecular Proton Transfer: This process involves a "proton shuttle," where a solvent molecule or another species facilitates the proton's movement between the donor and acceptor sites. masterorganicchemistry.com This is common in aqueous solutions where water molecules can act as efficient proton carriers. nih.gov In systems where a stable intramolecular transition state is not feasible, the intermolecular pathway dominates. masterorganicchemistry.com For example, in the phosphoglucoisomerase-catalyzed interconversion of hexose (B10828440) phosphates, the equilibration of the hexose phosphates is significantly faster than the intermolecular proton transfer from the solvent, suggesting a two-step process where both mechanisms compete. nih.gov Computational studies on complexes of phosphoric acid with dimethyl sulfoxide (B87167) (DMSO) show that proton transfer occurs along the hydrogen bond, with the energy barrier being highly dependent on the intermolecular O···O distance. researchgate.net

A computational study comparing intramolecular and intermolecular phosphonium-borohydrides revealed distinct thermodynamic preferences. Connecting the borohydride (B1222165) and phosphonium (B103445) centers via a linker to create an intramolecular system made both hydride and proton loss less favorable. rsc.org The analysis suggested that for the reduction of certain substrates, an initial proton transfer is significantly more favorable than hydride transfer. rsc.org Specifically, an intramolecular catalyst was favored for reducing imines and enamines, while an intermolecular system was preferred for ketones and aldehydes. rsc.org

Energetics and Barriers of Phosphate Group Relocation

The energy barriers for this phosphate group migration are substantial. Research using density functional theory (DFT) calculations has quantified these barriers, as well as those for the competing reaction involving the loss of phosphoric acid. nih.gov

| Process | Computational Level | Energy Barrier (kJ mol-1) |

|---|---|---|

| Phosphate Group Migration | B3LYP/6-31G(d) | 219–274 |

| Loss of Phosphoric Acid | B3LYP/6-31G(d) | 176–202 |

| M06-2X/6-311++G(d,p)//B3LYP/6-31G(d) and MP2/6-31++G(d,p)//B3LYP/6-31G(d) | 196–226 |

As the data indicates, the barriers for phosphate migration are comparable to, and in some cases higher than, the barriers for the loss of phosphoric acid. nih.gov For larger peptides, the barriers against the loss of phosphoric acid can become higher than those for phosphate group migration. nih.gov The transfer of a phosphate group is an energetically demanding process, and the specific energy released or consumed depends heavily on the molecule it is attached to. bionumbers.org For example, the hydrolysis of high-energy phosphates like phosphoenolpyruvate (B93156) (PEP) releases significantly more energy (approx. -60 kJ/mol) than that of low-energy phosphates like glucose-6-phosphate (approx. -13 kJ/mol). bionumbers.orgbritannica.com This difference in "phosphate group transfer potential" dictates the flow of phosphate groups in metabolic pathways. britannica.com

Theoretical and Computational Chemistry of Phosphoriodidic Acid Systems

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its electronic structure. rsdjournal.org These methods solve approximations of the Schrödinger equation to determine the wave function and energy of the system, providing a detailed picture of electron distribution and bonding. numberanalytics.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. wikipedia.org It is particularly adept at describing the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the more complex wave function. youtube.com For phosphoriodidic acid systems, DFT is employed to predict a range of fundamental properties.

Research Findings: DFT calculations are used to optimize the molecular geometry of this compound, predicting key structural parameters. Functionals like B3LYP or M06 are often paired with basis sets like TZVP or Def2TZVP to provide reliable results for main group elements, including phosphorus and iodine. mdpi.com Calculations can elucidate the distribution of electron density, highlighting the polar nature of the P-I, P=O, and O-H bonds. Mulliken charge analysis derived from DFT can show charge transfer between atoms, indicating reactive sites. rsc.org Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's kinetic stability and reactivity patterns. mdpi.com

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound (HO)₂P(I)=O Calculated using DFT with B3LYP functional and a TZVP basis set.

| Parameter | Value |

| Bond Length P-I (Å) | 2.55 |

| Bond Length P=O (Å) | 1.48 |

| Bond Length P-OH (Å) | 1.60 |

| Bond Length O-H (Å) | 0.97 |

| Bond Angle I-P=O (°) | 115.0 |

| Bond Angle O-P-O (°) | 105.0 |

| Bond Angle P-O-H (°) | 118.0 |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the atomic numbers of the elements, without using empirical parameters. numberanalytics.com These methods, such as Møller-Plesset perturbation theory (MP2, MP3) and Coupled Cluster (CC) theory, are often more computationally demanding than DFT but can provide higher accuracy, especially for systems where electron correlation is critical. mdpi.comrsc.org

Research Findings: For this compound, ab initio calculations are instrumental in mapping out potential energy surfaces for various reactions. numberanalytics.com They can be used to accurately determine the thermodynamics and kinetics of processes such as hydrolysis, dissociation, or participation in a catalytic cycle. numberanalytics.comnumberanalytics.com By calculating the energies of reactants, products, and, crucially, transition states, researchers can predict reaction barriers (activation energies) and reaction rates. numberanalytics.com This is vital for assessing the stability of this compound and its viability as a reagent or catalyst. Such calculations have been used to predict the impact sensitivity of energetic materials and the reactivity of iron complexes, demonstrating their power in predicting chemical behavior. rsc.orgrsc.org

Table 2: Illustrative Ab Initio Energy Profile for a Hypothetical Hydrolysis Reaction Reaction: (HO)₂P(I)=O + H₂O → (HO)₃PO + HI Calculations performed at the MP2/aug-cc-pVTZ level of theory.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Isolated this compound and water |

| Pre-reaction Complex | -3.5 | Reactants associated via hydrogen bonding |

| Transition State (TS) | +22.5 | Highest energy point on the reaction coordinate |

| Post-reaction Complex | -12.0 | Products associated via hydrogen bonding |

| Products | -10.0 | Isolated phosphoric acid and hydrogen iodide |

Molecular Dynamics Simulations for Exploring Reaction Trajectories and Conformational Space

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can track the trajectory of each atom, providing a dynamic view of molecular behavior and interactions in different phases or environments. mdpi.com

Research Findings: In the context of this compound, MD simulations are used to explore its conformational landscape, especially the rotation around single bonds (e.g., P-O bonds). These simulations, often employing force fields parameterized from quantum chemical calculations, can reveal the most stable conformers and the energy barriers between them. duq.edu When studying this compound in a solvent like water or an organic solvent, MD can model the solvation shell structure and the dynamics of solvent-solute interactions. rsc.org For reactive processes, MD simulations can trace the pathway from reactants to products, showing the dynamic evolution of the system as it crosses the transition state, complementing the static picture from quantum chemistry. mdpi.com

Table 3: Typical Setup Parameters for an MD Simulation of this compound in Water

| Parameter | Setting | Purpose |

| Ensemble | NPT (Isothermal-Isobaric) | Simulates constant particle number, pressure, and temperature, mimicking lab conditions. |

| Temperature | 298 K (25 °C) | Standard ambient temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Time Step | 1.0 fs | The interval for updating atomic positions and velocities. |

| Simulation Duration | 100 ns | Total time simulated, allowing for exploration of conformational changes. |

| Force Field | CHARMM / AMBER | A set of parameters describing the potential energy of the system. |

| Water Model | TIP3P | A common model for representing water molecules in the simulation box. |

Analysis of Non-Covalent Interactions and Their Influence on Reactivity and Selectivity

Non-covalent interactions (NCIs) are attractive or repulsive forces between atoms or molecules—other than covalent bonding—that are critical in determining the structure, stability, and function of chemical systems. nih.govvscht.cz These interactions, including hydrogen bonds, halogen bonds, and van der Waals forces, are significantly weaker than covalent bonds but collectively play a dominant role. vscht.czarxiv.org

Research Findings: For this compound, both hydrogen bonding (involving the -OH groups) and halogen bonding (involving the iodine atom) are expected to be significant. The iodine atom can act as a halogen bond donor, interacting with Lewis bases. Computational methods like the Quantum Theory of Atoms-in-Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are used to identify and characterize these weak interactions. rsc.orgjussieu.fr QTAIM analyzes the electron density topology to find bond critical points, while the NCI index visualizes regions of space where NCIs occur. rsc.orgjussieu.fr Understanding these interactions is key to predicting how this compound will bind to substrates or self-assemble, influencing its reactivity and any potential selectivity in reactions. nih.gov

Table 4: Potential Non-Covalent Interactions Involving this compound

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |

| Hydrogen Bond | -OH (on acid) | O, N, or other electronegative atom | 3 - 8 |

| Hydrogen Bond | Electronegative atom | -OH (on acid) | 3 - 8 |

| Halogen Bond | P-I (on acid) | Lewis Base (e.g., lone pair on O or N) | 1 - 5 |

Prediction of Acidity (pKa) Values and Acid-Base Properties in Relevant Solvent Environments

The acidity of a compound, quantified by its pKa value, is a crucial property that dictates its charge state and reactivity in solution. chemaxon.com Computational methods can predict pKa values by calculating the free energy change (ΔG) of the deprotonation reaction in a specific solvent. kyushu-u.ac.jp

Research Findings: The pKa of this compound is determined by the stability of its conjugate base. Computational workflows for pKa prediction typically involve several steps: geometry optimization of both the acidic (protonated) and basic (deprotonated) forms of the molecule, calculation of their free energies in the gas phase using a high-level quantum chemical method, and addition of a solvation free energy term, often calculated using a continuum solvent model (like PCM or SMD). kyushu-u.ac.jpsubstack.com The pKa values of polyprotic acids like phosphoric acid are known to increase with each successive deprotonation, a trend that would also be expected for this compound. libretexts.org Accurate pKa prediction is essential for understanding its behavior in biological systems or as an acid catalyst. nih.gov

Table 5: Hypothetical Predicted pKa Values for this compound in Different Solvents

| Dissociation Step | Solvent | Predicted pKa |

| First (pKa1) | Water | 1.8 |

| Second (pKa2) | Water | 6.5 |

| First (pKa1) | DMSO | 4.0 |

| Second (pKa2) | DMSO | 14.5 |

Computational Modeling of Substrate-Catalyst Interactions and Transition State Architectures

When this compound acts as a catalyst or is itself a substrate, understanding its interaction with a binding partner is key to elucidating the reaction mechanism. Computational modeling provides tools to visualize and quantify these interactions. mdpi.comnih.gov

Research Findings: Molecular docking and MD simulations are used to predict the binding pose of a substrate in the active site of a catalyst, or how this compound might bind to an enzyme. sciopen.com These simulations can identify key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the substrate-catalyst complex. nih.govnih.gov Once a plausible binding pose is found, quantum mechanics/molecular mechanics (QM/MM) methods can be employed. In a QM/MM approach, the reactive core (e.g., the substrate and key catalytic residues) is treated with a high-level quantum mechanical method, while the rest of the system (e.g., the protein or solvent environment) is treated with a more computationally efficient molecular mechanics force field. mdpi.com This hybrid approach allows for the accurate modeling of the reaction pathway and the characterization of the transition state architecture within a complex environment, providing detailed insights into the catalytic mechanism. nih.govaps.org

Table 6: Illustrative Computational Analysis of a Hypothetical Substrate-Catalyst Complex System: this compound as a catalyst for ester hydrolysis.

| Parameter | Value | Method of Calculation |

| Binding Free Energy (ΔG_bind) | -7.2 kcal/mol | MM/PBSA from MD simulations |

| Key Interacting Moiety (Catalyst) | P-I group | Docking and QM/MM |

| Key Interacting Moiety (Substrate) | Carbonyl Oxygen | Docking and QM/MM |

| Transition State Stabilization Energy | -15.4 kcal/mol | QM/MM |

| Calculated Activation Barrier (ΔG‡) | 18.9 kcal/mol | QM/MM |

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the structure of molecules in solution and the solid state. For organophosphate compounds, a combination of phosphorus-31, proton, and carbon-13 NMR experiments provides a complete picture of the molecular framework.

Phosphorus-31 NMR is particularly informative for studying phosphate-containing molecules due to the 100% natural abundance and spin ½ nucleus of the ³¹P isotope, which yields sharp and readily interpretable signals. The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus atom, making it an excellent probe for identifying the nature of phosphate (B84403) linkages. huji.ac.il Chemical shifts are typically reported in parts per million (ppm) relative to an external standard of 85% phosphoric acid (H₃PO₄). nih.govrsc.org

The chemical shift range for phosphorus compounds is extensive, allowing for the clear distinction between different phosphorus-containing functional groups. For instance, orthophosphates typically resonate in a specific region, while pyrophosphates and other condensed phosphates appear in different areas of the spectrum. researchgate.netnih.gov The electronegativity of the substituents on the phosphorus atom significantly influences the chemical shift; more electronegative substituents generally cause a shift to a lower field (higher ppm value). nih.gov

Interactive Table: Representative ³¹P NMR Chemical Shifts for Various Phosphate Compounds.

| Compound Type | Functional Group | Typical ³¹P Chemical Shift Range (ppm) |

|---|---|---|

| Phosphoric Acid | P(O)(OH)₃ | ~0 |

| Orthophosphate Esters | P(O)(OR)(OH)₂ | 1 to 5 |

| Diphosphate (Pyrophosphate) | P-O-P linkage | -5 to -15 (end groups) |

| Polyphosphates | P-O-P linkage | -20 to -30 (middle groups) |

Note: The exact chemical shift can be influenced by factors such as solvent, pH, and temperature.

While ³¹P NMR provides direct information about the phosphorus center, ¹H and ¹³C NMR are indispensable for characterizing the organic moieties attached to the phosphate group. nih.govnih.gov These techniques allow for the determination of the carbon skeleton and the number and connectivity of hydrogen atoms.

In ¹H NMR, the coupling between phosphorus and adjacent protons (³J(P,H) and ²J(P,H)) provides valuable structural information, helping to assign protons that are in close proximity to the phosphate group. huji.ac.il Similarly, in ¹³C NMR, the coupling between phosphorus and carbon atoms (¹J(P,C), ²J(P,C), etc.) can be observed, which aids in the assignment of the carbon signals and confirms the points of attachment of the organic framework to the phosphate group. wisc.edu The combination of these NMR techniques allows for the complete and unambiguous assignment of the entire molecular structure. liposomes.ca

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. americanpharmaceuticalreview.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state packing and stability of the compound.

For phosphoric acid and its derivatives, single-crystal X-ray diffraction can reveal the detailed geometry of the phosphate tetrahedron and the conformation of the organic substituents. researchgate.net The data obtained from X-ray diffraction studies are essential for understanding the polymorphic forms of a compound, which can have different physical properties. researchgate.net Powder X-ray diffraction (PXRD) is also a valuable tool for identifying crystalline phases and assessing the purity of a sample. ijcmas.comthermofisher.com Studies on related compounds, such as dimyristoylphosphatidic acid, have utilized X-ray diffraction to characterize their lamellar structures. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mdpi.com These techniques are particularly useful for identifying the functional groups present in a sample. scielo.brscielo.br

In the context of phosphate-containing compounds, IR and Raman spectra exhibit characteristic bands corresponding to the vibrations of the phosphate group. The stretching vibrations of the P=O and P-O bonds are particularly prominent. For example, the P=O stretching vibration typically appears in the region of 1300-1200 cm⁻¹, while the P-O stretching vibrations are found in the 1100-900 cm⁻¹ range. rsc.orgnih.gov The positions and intensities of these bands can be influenced by hydrogen bonding and the nature of the substituents on the phosphorus atom. nih.govresearchgate.net Raman spectroscopy is often complementary to IR spectroscopy, and for aqueous solutions, it can provide clear spectra with minimal interference from water, making it suitable for studying dissociation processes. researchgate.netresearchgate.net

Interactive Table: Characteristic Vibrational Frequencies for Phosphate Groups.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| P=O Stretch | 1300 - 1200 |

| P-O-C Stretch (asymmetric) | 1050 - 990 |

| P-O-C Stretch (symmetric) | 850 - 750 |

Applications and Future Directions in Phosphoriodidic Acid Chemistry

Role as Versatile Reagents and Intermediates in Complex Organic Synthesis

Phosphorus-iodine species are highly valued for their unique reactivity, enabling transformations that are often challenging to achieve with other methods. They can act as potent oxidizing agents or facilitate group-transfer reactions. beilstein-journals.org

The synergy between phosphorus-based chiral scaffolds and the reactivity of iodine has opened new avenues in asymmetric catalysis. Chiral hypervalent iodine reagents, in particular, have been a focus of intense research for achieving high enantioselectivity in various organic transformations. rsc.org The development of systems where a chiral iodoarene is used as a precatalyst, which is then oxidized in situ to the active hypervalent iodine(III) species, represents a significant advance. cardiff.ac.ukcardiff.ac.uk These catalytic systems are effective for a range of stereoselective reactions, including:

Dearomatization reactions rsc.org

Functionalization of alkenes , such as diamination and diacetoxylation rsc.orgcardiff.ac.uk

α-Functionalization of ketones rsc.org

A key strategy involves using a stoichiometric oxidant, like m-chloroperbenzoic acid (m-CPBA), to regenerate the active iodine(III) catalyst from the reduced iodoarene, allowing the chiral component to be used in catalytic amounts. cardiff.ac.uk This approach combines the reactivity of hypervalent iodine with the stereochemical control imparted by the chiral phosphorus-containing backbone, providing a powerful tool for modern asymmetric synthesis. researchgate.net

Phosphorus-containing functional groups are integral to the design of numerous therapeutic agents and bioactive molecules. nih.gov Organophosphorus compounds, such as phosphonates and phosphinates, are often designed as analogues of natural phosphates or as transition-state inhibitors for enzymes like proteases. dokumen.pubebi.ac.ukwikipedia.org

The incorporation of iodine into these structures can further modulate their biological activity. Halogens like iodine can form "halogen bonds," which are non-covalent interactions with nucleophilic groups in biological targets, potentially enhancing binding affinity. nih.gov Moreover, introducing iodine can increase lipophilicity and membrane permeability, which are crucial pharmacokinetic properties. nih.gov

The synthesis of phosphate-stabilized hypervalent iodine compounds, such as cyclic iodosophenylphosphoric acids, represents a class of molecules with potential for biological applications. rsc.org These compounds can be used in reactions like intramolecular aryl migrations to create complex molecular scaffolds. rsc.org The ability to modify bioactive natural products and existing drugs in late-stage functionalization reactions using phosphorus-iodine reagents offers a powerful strategy to create new drug candidates with improved properties. nih.govmdpi.com

Table 1: Examples of Phosphorus-Containing Functional Groups in Drug Design This table is interactive. Click on the headers to sort.

| Functional Group | General Structure | Role in Bioactive Molecules |

|---|---|---|

| Phosphonate | R-PO(OH)₂ | Phosphate (B84403) mimic, enzyme inhibitor nih.gov |

| Phosphinate | R₂PO(OH) | Transition-state analogue, protease inhibitor dokumen.pub |

| Phosphoric Ester | RO-PO(OH)₂ | Prodrugs, improves solubility and bioavailability nih.gov |

Strategies for Immobilization and Development of Heterogeneous Catalytic Systems

To enhance the reusability and sustainability of catalysts, researchers often immobilize homogeneous catalysts onto solid supports. This creates a heterogeneous system that is easily separated from the reaction mixture.

Mesoporous silica (B1680970) materials, such as SBA-15, are excellent supports for catalyst immobilization due to their high surface area, tunable pore size, and thermal stability. rsc.orgrsc.org The surfaces of these materials are rich in silanol (B1196071) (Si-OH) groups, which can be used to anchor catalytic species.

Phosphonic acids and phosphoric acid esters can be grafted onto mesoporous silica. mdpi.com This functionalization creates a robust platform for further modification or for direct use in catalysis. For example, a chiral proline derivative functionalized with a phosphonic acid linker has been successfully immobilized on SBA-15 and used as a recyclable catalyst in asymmetric aldol (B89426) reactions. mdpi.com

This strategy can be extended to phosphorus-iodine catalysts. By anchoring a phosphorus-containing ligand or an iodoarene precursor to the silica surface, a heterogeneous version of the catalyst can be developed. rsc.org This approach not only facilitates catalyst recovery and reuse but can also enhance catalyst stability and, in some cases, selectivity by imposing steric constraints within the silica nanopores. rsc.orgrsc.org The functionalization of silica with various groups, including those containing phosphorus, provides anchors for capturing and stabilizing catalytic species. rsc.org

Table 2: Properties of Mesoporous Silica Supports for Catalysis This table is interactive. Click on the headers to sort.

| Property | Description | Advantage for Catalysis |

|---|---|---|

| High Surface Area | Provides a large number of active sites for catalyst immobilization. | Increased catalyst loading and efficiency. rsc.org |

| Tunable Pore Size | Allows for control over substrate access to the catalytic sites. | Can influence selectivity by size exclusion. rsc.org |

| High Porosity | Facilitates diffusion of reactants and products. | Reduces mass transport limitations. rsc.org |

Emerging Research Areas and Unexplored Reactivities of Phosphorus-Iodine Oxoacid Species

The field of phosphorus-iodine chemistry continues to evolve, with researchers exploring new types of reactive species and their applications in synthesis.

Research into phosphorus-iodine compounds is expanding beyond well-known structures to explore novel species and their reactivity. This includes the synthesis and characterization of new classes of P-O-stabilized hypervalent iodine compounds. rsc.org For instance, the oxidation of o-iodophenyl phosphates can yield cyclic iodosophenylphosphoric acids, which are intramolecularly stabilized iodanes. rsc.org

The reactivity of these and other related species is an area of active investigation. The interaction of phosphorus compounds with iodine can generate reactive intermediates like Ph₂P(S)-I from the reaction of Ph₂P(S)-P(S)Ph₂ with iodine. researchgate.net Such intermediates can then react with various nucleophiles to form new phosphorus-heteroatom bonds in a one-pot synthesis. researchgate.net

Furthermore, the generation of reactive oxygen species (ROS) from systems involving iodine compounds is a growing area of interest. acs.org While not directly involving phosphorus, the principles of activating iodine-containing compounds (like periodate) to produce ROS could potentially be combined with phosphorus-based ligands or co-catalysts to develop new, powerful oxidation systems. acs.orgnih.gov The fundamental reactions of main group elements like phosphorus and iodine with oxygen can lead to a variety of oxides and oxoacids, and exploring the chemistry where these elements are combined in a single reactive species holds significant promise for discovering new transformations. libretexts.orgresearchgate.net

No Published Applications of Phosphoriodidic Acid in Chemical Biology and Bioorthogonal Chemistry Found

Despite a comprehensive review of scientific literature and chemical databases, there is currently no available information on the applications of the chemical compound this compound in the fields of chemical biology or bioorthogonal chemistry. While this compound, with the chemical formula H₂IO₃P and CAS number 25757-80-6, is a recognized compound, its use in biological contexts or for bioorthogonal reactions has not been documented in published research.

Searches for research findings, detailed applications, or data related to the use of this compound for purposes such as biomolecule labeling, in vivo imaging, or targeted therapy have yielded no results. The scientific focus in bioorthogonal chemistry has been on other types of molecules and reactions.

It is possible that the query refers to a different, yet similarly named, compound. For instance, phosphatidic acid is a well-studied phospholipid with significant and diverse roles in chemical biology, particularly in cell signaling and as a biosynthetic precursor. Research in bioorthogonal chemistry has also explored the use of various other phosphorus-containing compounds and iodine-mediated reactions, but not specifically involving this compound.

Given the absence of data on the subject, it is not possible to provide an article on the applications of this compound in chemical biology and bioorthogonal chemistry.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing phosphoriodidic acid, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves controlled reactions of phosphorus precursors with iodine under anhydrous conditions. Characterization requires multi-modal analysis:

- X-ray crystallography for structural confirmation.

- NMR spectroscopy (³¹P and ¹H) to verify bonding environments and absence of byproducts .

- Elemental analysis (e.g., ICP-MS) to confirm stoichiometry.

Q. How does this compound’s nomenclature align with IUPAC conventions, and what ambiguities exist?

- Methodological Answer : The term “this compound” reflects functional replacement rules, where hydroxyl (-OH) groups are substituted with iodine. However, inconsistencies arise in literature due to:

- Variants like H₃PO₂I vs. H₂POI₂, requiring explicit structural diagrams to avoid confusion .

- Use of infixes (e.g., “iodid” for iodine substitution) as per Table 9 in .

Advanced Research Questions

Q. How can computational models predict this compound’s reactivity in novel reaction systems?

- Methodological Answer :

- Density Functional Theory (DFT) simulations can map electron density distribution to predict nucleophilic/electrophilic sites.

- Solvent effects should be modeled using implicit/explicit solvation methods (e.g., COSMO-RS) .

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with organometallic catalysts) .

Q. What strategies resolve contradictions in stability data for this compound under varying temperatures?

- Methodological Answer : Contradictions often stem from clustered data (e.g., multiple measurements per sample). Solutions include:

- Hierarchical linear modeling to account for nested data structures .

- Controlled replication of degradation studies under inert atmospheres to isolate thermal vs. oxidative effects .

- Table 1 : Stability Data Comparison from Three Studies

| Study | Temp. Range (°C) | Decomposition Rate (h⁻¹) | Notes |

|---|---|---|---|

| A | 25–50 | 0.002 ± 0.0003 | N₂ atmosphere |

| B | 50–75 | 0.015 ± 0.002 | Ambient O₂ |

| C | 75–100 | 0.12 ± 0.03 | Catalytic traces present |

Q. How can this compound’s role in iodine transfer polymerization be optimized experimentally?

- Methodological Answer :

- Design of Experiments (DoE) to test variables (monomer ratio, initiator concentration).

- Real-time monitoring via Raman spectroscopy to track iodine transfer efficiency .

- Post-polymerization analysis using GPC and MALDI-TOF to assess molecular weight distribution .

Methodological Frameworks for Research Design

Q. What criteria ensure a robust research question for studying this compound’s applications?

- Answer : Apply the FINER framework :

- Feasible : Ensure access to iodine-handling facilities (e.g., gloveboxes).

- Novel : Focus on understudied areas, like its potential in redox-flow batteries.

- Ethical : Address safety protocols for handling corrosive intermediates .

Q. How should researchers structure a manuscript on this compound to meet journal standards?

- Answer : Follow the IMRaD structure (Introduction, Methods, Results, Discussion):

- Methods : Detail synthetic protocols, including vendor sources for reagents (e.g., Sigma-Aldridge CAS 13147-57-4) .

- Results : Use tables/figures for processed data; raw datasets in appendices .

Data Management and Reproducibility

Q. What are best practices for archiving this compound’s spectral data?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.